N-(3-Ethynylphenyl)but-3-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethynylphenyl)but-3-ynamide is an organic compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique chemical properties and reactivity, making them valuable in various chemical transformations and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an organic solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of N-(3-Ethynylphenyl)but-3-ynamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)but-3-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with various functional groups .
Scientific Research Applications
N-(3-Ethynylphenyl)but-3-ynamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)but-3-ynamide involves its unique structure, which allows it to participate in various chemical transformations. The electron-withdrawing group on the nitrogen atom polarizes the triple bond, enhancing its reactivity . This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new bonds and products . The compound’s reactivity is also influenced by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylethynyl)but-3-ynamide
- N-(3-Ethynylphenyl)prop-2-ynamide
- N-(3-Ethynylphenyl)but-2-ynamide
Uniqueness
N-(3-Ethynylphenyl)but-3-ynamide is unique due to its specific substitution pattern and the presence of both ethynyl and but-3-ynamide groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)but-3-ynamide |
InChI |
InChI=1S/C12H9NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h1-2,5,7-9H,6H2,(H,13,14) |
InChI Key |
MFUXSJADZJYOBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.